molecular formula C15H14ClFN4O4S B2544042 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320583-68-2

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2544042
CAS No.: 2320583-68-2
M. Wt: 400.81
InChI Key: NKLKDIITDZRBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core substituted with a 3-chloro-4-methoxybenzenesulfonyl group and a 5-fluoropyrimidin-2-yl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperazin-2-one ring.

    Introduction of the 3-Chloro-4-methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazin-2-one core using 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 5-Fluoropyrimidin-2-yl Group: This step involves the nucleophilic substitution reaction between the intermediate and 5-fluoropyrimidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazine: Similar structure but lacks the piperazin-2-one core.

    4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperidin-2-one: Similar structure but with a piperidin-2-one core instead of piperazin-2-one.

Uniqueness

The uniqueness of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O4S/c1-25-13-3-2-11(6-12(13)16)26(23,24)20-4-5-21(14(22)9-20)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKDIITDZRBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.